molecular formula C21H21NO4S B11596286 methyl (4Z)-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11596286
M. Wt: 383.5 g/mol
InChI Key: PUURBTDLVXVWDZ-AQTBWJFISA-N
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Description

Methyl (4Z)-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiophene ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenylacetic acid and thiophene-2-carbaldehyde. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of 4-methoxyphenylacetic acid with thiophene-2-carbaldehyde to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrrole ring.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (4Z)-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl (4Z)-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-chloro [ (4-methoxyphenyl)hydrazono]acetate: A compound with a similar methoxyphenyl group and hydrazono functionality.

    4-methoxyphenylacetic acid: A simpler compound with a methoxyphenyl group used as an intermediate in organic synthesis.

Uniqueness

Methyl (4Z)-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its complex structure, which includes multiple functional groups and rings

Properties

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

methyl (4Z)-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate

InChI

InChI=1S/C21H21NO4S/c1-14-19(21(24)26-3)18(13-17-5-4-12-27-17)20(23)22(14)11-10-15-6-8-16(25-2)9-7-15/h4-9,12-13H,10-11H2,1-3H3/b18-13-

InChI Key

PUURBTDLVXVWDZ-AQTBWJFISA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CS2)/C(=O)N1CCC3=CC=C(C=C3)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=CS2)C(=O)N1CCC3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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